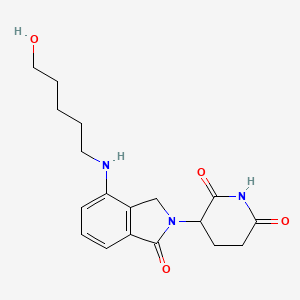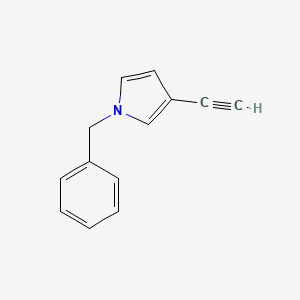
Thalidomide-O-acetamido-C6-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-acetamido-C6-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Despite its dark history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of certain cancers and inflammatory conditions. This compound is a modified version designed to enhance its therapeutic properties while minimizing adverse effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide-O-acetamido-C6-OH involves several steps, starting from the basic thalidomide structure. The process typically includes:
Nitration and Reduction: Thalidomide undergoes nitration followed by reduction to introduce amino groups.
Acetylation: The amino groups are then acetylated to form acetamido derivatives.
Hydroxylation: The final step involves hydroxylation at the C6 position to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-acetamido-C6-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The acetamido and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Thalidomide-O-acetamido-C6-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating cancers, particularly multiple myeloma, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of thalidomide-O-acetamido-C6-OH involves its interaction with cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is particularly important in its anti-cancer and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Another thalidomide derivative with enhanced anti-cancer properties.
Pomalidomide: Known for its potent immunomodulatory effects.
Thalidomide: The parent compound with a broad range of biological activities.
Uniqueness
Thalidomide-O-acetamido-C6-OH stands out due to its specific modifications, which aim to improve its efficacy and reduce side effects compared to its parent compound and other derivatives. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C21H25N3O7 |
|---|---|
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-(6-hydroxyhexyl)acetamide |
InChI |
InChI=1S/C21H25N3O7/c25-11-4-2-1-3-10-22-17(27)12-31-15-7-5-6-13-18(15)21(30)24(20(13)29)14-8-9-16(26)23-19(14)28/h5-7,14,25H,1-4,8-12H2,(H,22,27)(H,23,26,28) |
Clé InChI |
MCXLVDRDGJNTPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


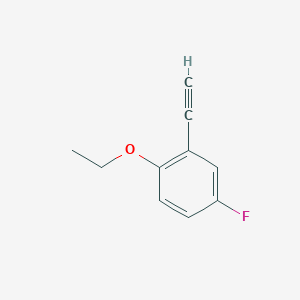
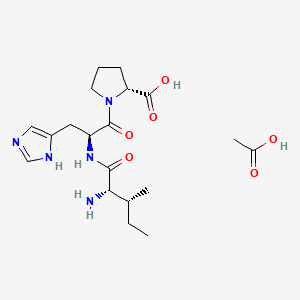
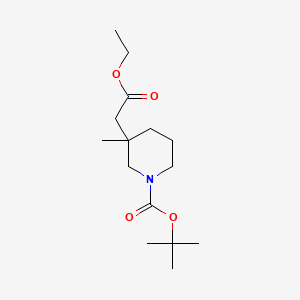
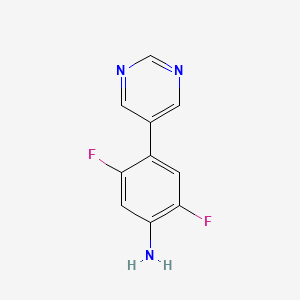
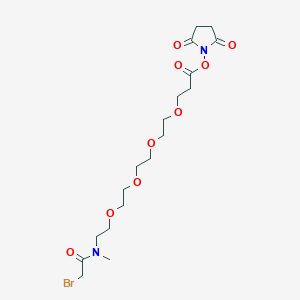
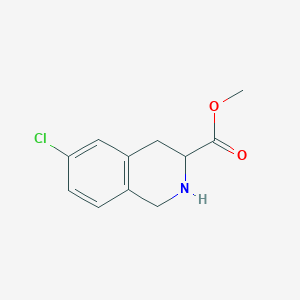
![acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14767844.png)



